molecular formula C21H22N4O5 B14999718 2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide

2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide

Cat. No.: B14999718
M. Wt: 410.4 g/mol
InChI Key: NEPQLIWXSFHTQR-UHFFFAOYSA-N
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Description

2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzodioxin ring, a piperazine ring, and a phenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the piperazine and phenyl groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.

Scientific Research Applications

2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cholinesterase enzymes, which are relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H22N4O5

Molecular Weight

410.4 g/mol

IUPAC Name

2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C21H22N4O5/c26-19(23-15-6-7-17-18(12-15)30-11-10-29-17)13-16-20(27)22-8-9-25(16)21(28)24-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H,22,27)(H,23,26)(H,24,28)

InChI Key

NEPQLIWXSFHTQR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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